molecular formula C5H7Br B093129 5-Bromopent-2-yne CAS No. 18719-27-2

5-Bromopent-2-yne

Cat. No. B093129
CAS RN: 18719-27-2
M. Wt: 147.01 g/mol
InChI Key: XXTLMXOGRBXMQF-UHFFFAOYSA-N
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Description

5-Bromopent-2-yne (also known as 5-BP) is an alkyne compound with a bromine atom attached to the pent-2-yne chain. It is a versatile reagent used in a variety of organic synthesis reactions, and it has recently been explored for its potential applications in scientific research.

Scientific Research Applications

  • Synthesis of Derivatives

    5-Bromopent-2-yne has been used in the synthesis of pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol, along with their derivatives, showcasing its versatility in organic synthesis (Sato & Hirayama, 1969).

  • Allenic Amino-Acid Synthesis

    It has been utilized in the preparation of allenic amino-acids, demonstrating its role in the synthesis of complex organic molecules (Black & Landor, 1968).

  • E.S.R. Spectroscopy Studies

    The pent-2-en-4-ynyl radicals generated from this compound have been observed using electron spin resonance (E.S.R.) spectroscopy, contributing to the understanding of radical chemistry (Roberts & Walton, 1981).

  • Intermediate in Synthesis

    It serves as an intermediate in the synthesis of various functionalized polyenic compounds, highlighting its role in the creation of complex organic structures (Soullez et al., 1995).

  • Precursor in Biheterocycle Synthesis

    As a precursor, it has been used in the synthesis of a new series of biheterocycles, showcasing its utility in heterocyclic chemistry (Aquino et al., 2017).

  • Carbon Electrode Reduction Studies

    In studies involving electrochemical reduction at carbon electrodes, this compound has contributed to the understanding of electrochemical processes (Pritts & Peters, 1994).

  • Catalyst-Free Synthesis Applications

    Its potential in catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, illustrates its role in streamlined organic synthesis processes (Mittersteiner et al., 2019).

  • Free Radical Polymerization

    It has been examined as an addition-fragmentation chain transfer agent in the free radical polymerization of methyl methacrylate, showing its utility in polymer chemistry (Nair, 1998).

  • Marine Algae Metabolites Study

    this compound was identified in the study of novel metabolites from the marine alga Laurencia implicata, indicating its presence in natural products (Coll & Wright, 1989).

  • Thermal Rearrangements Study

    A comprehensive theoretical investigation of thermal rearrangements involving this compound has been conducted, contributing to the understanding of its behavior under pyrolysis conditions (Bozkaya & Özkan, 2012).

  • Insecticidal Activity of Derivatives

    Derivatives of this compound from the red alga Laurencia obtusa exhibited significant insecticidal activity, indicating its potential in biological applications (Iliopoulou et al., 2002).

Safety and Hazards

5-Bromopent-2-yne is associated with several hazard statements, including H226, H315, H319, and H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ignition sources, washing thoroughly after handling, wearing protective gloves and eye protection, and ensuring good ventilation .

Mechanism of Action

Mode of Action

It’s known that halogenated hydrocarbons can undergo various chemical reactions, including elimination, substitution, and addition reactions . These reactions can lead to modifications in the target molecules, potentially altering their function.

Action Environment

The action, efficacy, and stability of 5-Bromopent-2-yne can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals . For instance, its reactivity might increase at higher temperatures or under acidic conditions.

properties

IUPAC Name

5-bromopent-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTLMXOGRBXMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499715
Record name 5-Bromopent-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18719-27-2
Record name 5-Bromopent-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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